molecular formula C10H12F3NO B13970843 4-((Ethyl(trifluoromethyl)amino)methyl)phenol

4-((Ethyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13970843
M. Wt: 219.20 g/mol
InChI Key: AMCZNLSTBWJEOG-UHFFFAOYSA-N
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Description

4-((Ethyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an ethyl(trifluoromethyl)amino group

Preparation Methods

The synthesis of 4-((Ethyl(trifluoromethyl)amino)methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl(trifluoromethyl)amine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-((Ethyl(trifluoromethyl)amino)methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include quinones, amines, and substituted phenols.

Scientific Research Applications

4-((Ethyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((Ethyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to 4-((Ethyl(trifluoromethyl)amino)methyl)phenol include:

    4-(Trifluoromethyl)phenol: This compound lacks the ethylamino group but shares the trifluoromethyl and phenol functionalities.

    4-(Ethylamino)phenol: This compound lacks the trifluoromethyl group but shares the ethylamino and phenol functionalities.

    4-(Methyl(trifluoromethyl)amino)methyl)phenol: This compound has a methyl group instead of an ethyl group. The uniqueness of this compound lies in the combination of the ethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

4-[[ethyl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C10H12F3NO/c1-2-14(10(11,12)13)7-8-3-5-9(15)6-4-8/h3-6,15H,2,7H2,1H3

InChI Key

AMCZNLSTBWJEOG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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